

# Application Note & Protocol: HPLC Quantification of Thiazinamium Chloride

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## Compound of Interest

Compound Name: *Thiazinamium chloride*

Cat. No.: *B1663478*

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## Introduction

**Thiazinamium chloride**, a quaternary ammonium compound, is a phenothiazine derivative with antihistaminic and anticholinergic properties.[1] It is structurally related to promethazine and is used in pharmaceutical formulations.[2] Accurate and precise quantification of **thiazinamium chloride** in drug substances and products is crucial for ensuring safety and efficacy. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of thiazinamium.

## Principle

This method utilizes reversed-phase HPLC with ion-pair chromatography to achieve separation and quantification of the positively charged thiazinamium ion. A C18 stationary phase is used with an aqueous-organic mobile phase containing an ion-pairing agent. The ion-pairing agent, octanesulfonic acid sodium salt, forms a neutral ion-pair with the thiazinamium cation, allowing for its retention and separation on the non-polar C18 column. Detection is performed using a UV detector at 254 nm, where the phenothiazine chromophore exhibits strong absorbance. Propylparaben is employed as an internal standard to enhance the precision of the quantification.[1]

## Experimental Protocol

### 1. Materials and Reagents

- **Thiazinamium Chloride** reference standard
- Propylparaben (Internal Standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Octanesulfonic acid sodium salt
- N,N-dimethyloctylamine
- Orthophosphoric acid (for pH adjustment)
- Methanol (HPLC grade)
- Sample containing **Thiazinamium Chloride** (e.g., injection solution)

## 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

Parameter	Specification
HPLC Column	LiChrospher 100 RP-18 (125 x 4 mm, 5 µm) or equivalent C18 column
Mobile Phase	Acetonitrile : Water (3:7, v/v) containing 20 mM octanesulfonic acid sodium salt and 20 mM N,N-dimethyloctylamine, adjusted to pH 3 with phosphoric acid
Flow Rate	1.0 mL/min (typical, may need optimization)
Detection Wavelength	254 nm
Injection Volume	20 µL
Column Temperature	Ambient (or controlled at 25 °C for better reproducibility)
Internal Standard	Propylparaben

### 3. Preparation of Solutions

- Internal Standard Stock Solution (IS): Accurately weigh and dissolve an appropriate amount of propylparaben in methanol to obtain a stock solution of a suitable concentration (e.g., 1 mg/mL).
- Standard Stock Solution: Accurately weigh about 25 mg of **Thiazinamium Chloride** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 26-78 µg/mL.  
[1] Add a fixed volume of the IS stock solution to each calibration standard.
- Sample Preparation: For a liquid dosage form such as an injection solution, accurately dilute the sample with the mobile phase to fall within the calibration range.[1] Add the same fixed volume of the IS stock solution as used for the calibration standards.

### 4. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., mid-range concentration) multiple times (typically  $n=5$  or  $6$ ). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area ratio of thiazinamium to the internal standard is not more than 2.0%.

## 5. Analysis Procedure

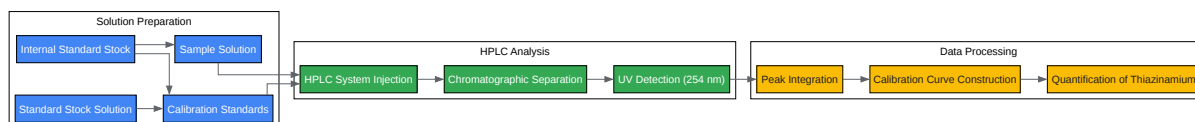
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared calibration standards in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area ratio of thiazinamium to the internal standard against the concentration of thiazinamium.
- Determine the concentration of thiazinamium in the sample solutions from the calibration curve.

## Data Presentation

Table 1: Summary of HPLC Method Parameters and Validation Data

Parameter	Value	Reference
Column	LiChrospher 100 RP-18 (125 x 4 mm)	[1]
Mobile Phase	Acetonitrile-water (3:7, v/v) with 20 mM octanesulfonic acid sodium salt and 20 mM N,N-dimethyloctylamine, pH 3	[1]
Detection Wavelength	254 nm	[1]
Internal Standard	Propylparaben	[1]
Linearity Range	26-78 µg/mL	[1]
Correlation Coefficient (r)	0.9999	[1]
Precision	Acceptable (specific values not detailed in the abstract)	[1]
Accuracy	Acceptable (specific values not detailed in the abstract)	[1]

## Visualizations



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Caption: Workflow for the HPLC quantification of **Thiazinamium Chloride**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Thiazinamium metilsulfate - Wikipedia [en.wikipedia.org]
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